molecular formula C12H14N2O3 B3101780 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione CAS No. 1401066-00-9

3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B3101780
CAS No.: 1401066-00-9
M. Wt: 234.25
InChI Key: YHVXZSJADRCKGO-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O3 . This structure is based on the imidazolidine-2,4-dione core, a scaffold widely known as hydantoin. The hydantoin structure and its derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . As a research chemical, this specific derivative is characterized by a 4-methoxybenzyl group at the 3-position and a methyl group on the nitrogen at the 1-position of the hydantoin ring . These substitutions make it a valuable intermediate for synthetic organic chemists. Researchers may utilize this compound in the synthesis of more complex molecules, in the development of libraries for high-throughput screening, or as a building block in material science. Its applications extend to serving as a key precursor in exploring structure-activity relationships (SAR) during drug discovery projects. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to handle this material safely and in accordance with all applicable local, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-13-8-11(15)14(12(13)16)7-9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVXZSJADRCKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around -78°C to ensure the formation of the desired product. The reaction mixture is then allowed to warm to room temperature, and the product is isolated by standard purification techniques such as chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified using crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolidine-2,4-diones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Unfortunately, there is no direct information available about the applications of the compound "3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione" in the provided search results. However, the search results do provide information about similar compounds and their applications, which may be relevant to your research.

1-Methylhydantoin Derivatives:

  • Synthesis and Applications Synthesis and structure characterization of 1-methylhydantoin derivatives are quite important in academia and medicinal applications . A series of 1-methylhydantoin derivatives were successfully synthesized in previous studies .
  • Combination with Ibuprofen The combination of 1-methylhydantoin and ibuprofen has emerged, and the coupling reaction of 1-methylhydantoin with ibuprofen was carried out by nucleophilic substitution . 1-Methylhydantoin ibuprofen was purified through crystallization process and showed a lot of biological activities, such as anti-inflammatory, antitussive, analgesic and gastric ulcerogenic .

4-Methoxybenzyl (PMB) Esters:

  • Protection of Carboxylate Group The 4-methoxybenzyl (PMB) ester has become known as an inexpensive “workhorse” protecting group to protect the carboxylate group . This ester may be readily introduced in high yield .
  • Use in Total Syntheses PMB esters were useful in the synthesis of the diene-containing histone deacetylase inhibitor trichostatin A . The removal of the PMB group from the ester followed by coupling of the newly formed carboxylic acid with a hydroxylamine equivalent provided trichostatin A in excellent yield .
  • Cleavage of PMB Ester In the synthesis of haterumalide NA/oocydin A, the PMB ester was then easily cleaved to the acid with TFA .

Imidazolidin-2,4-diones (Hydantoin Group):

  • Pharmacophore The imidazolidin-2,4-diones moiety (hydantoin group) embodies a significant pharmacophore, which is involved in bio activities of antifungicidal .

Other relevant compounds:

  • Homoisoflavonoids, including a new compound, 5,7‐dihydroxy‐3‐(4‐methoxybenzyl)‐8‐methyl chroman‐4‐one, together with two known compounds, 5,7‐dihydroxy‐3‐(2‐hydroxy‐4‐methoxybenzyl)‐8‐methylchroman‐4‐one and 5,7‐dihydroxy‐3‐(2‐hydroxy‐4‐methoxybenzyl)‐chroman‐4‐one, were isolated from the rhizomes of Polygonatum verticillatum .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione with structurally related imidazolidinedione and thiazolidinedione derivatives, highlighting substituents, molecular properties, and pharmacological activities:

Compound Substituents Molecular Weight Key Activities/Properties References
This compound 3-(4-Methoxybenzyl), 1-methyl ~264.3 (estimated) Potential antidiabetic/anti-inflammatory (inferred from structural analogs)
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 5-(4-Methoxy-3-methylphenyl), 5-methyl 234.25 Structural isomer; commercial availability, no explicit bioactivity reported
3-((4-Amino-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione Triazine-piperazine and naphthalene substituents Higher (exact not given) 5-HT6 receptor interaction; potential antidepressant/anti-obesity candidate
3-(2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-1-methylimidazolidine-2,4-dione Indole-acetyl and 4-chlorobenzoyl groups Not provided Antitussive, anti-inflammatory (dual activity)
3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione 3-Hydroxymethyl, 1-(4-methoxyphenyl) Not provided Antidiabetic activity; crystal structure analyzed for structure-activity relationship
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Thiazolidinedione core with diisopropylaminoethyl and 4-methoxybenzylidene Not provided Synthetic focus; π-π interactions noted; potential anticancer/antimicrobial applications

Structural and Functional Insights

  • Core Structure Differences :
    • Imidazolidinedione vs. Thiazolidinedione : While the target compound and most analogs (e.g., ) are imidazolidinediones, thiazolidinedione derivatives (e.g., ) replace the nitrogen at position 1 with sulfur. This alters electronic properties and binding affinities; thiazolidinediones are more commonly associated with antidiabetic PPARγ agonism .
    • Substituent Effects :
  • The 4-methoxybenzyl group in the target compound likely enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., 1-methyl in ). This group may improve membrane permeability or target-specific interactions .
  • Triazine-piperazine and naphthalene substituents () introduce bulk and hydrogen-bonding capacity, critical for 5-HT6 receptor selectivity .

Pharmacological Activities

  • Antidiabetic Potential: The hydroxymethyl derivative () showed antidiabetic activity, suggesting that polar substituents at position 3 enhance interaction with metabolic targets like LXRβ or aldose reductase . Thiazolidinedione hybrids (e.g., ) demonstrate aldose reductase inhibition, but the target compound’s imidazolidinedione core may favor different mechanisms .
  • Anti-inflammatory/Antitussive Effects :
    • Indole-acetyl-substituted analogs () inhibit COX-2 and reduce inflammation, highlighting the role of bulky aromatic groups in cyclooxygenase binding .
  • Receptor Modulation :
    • The triazine-piperazine analog () exemplifies how extended substituents enable selective receptor interactions (e.g., 5-HT6 vs. 5-HT2A), a strategy applicable to optimizing the target compound .

Physicochemical Properties

  • The commercial isomer (, C12H14N2O3, MW 234.25) has lower molecular weight than the target compound (~264.3 estimated), reflecting differences in substituent bulk. Solubility and bioavailability may vary accordingly .

Biological Activity

3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione family, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound generally involves several steps including the formation of the imidazolidine core and subsequent substitution with a 4-methoxybenzyl group. The synthetic pathway typically follows these steps:

  • Formation of Imidazolidine Core : Starting from an appropriate precursor, the imidazolidine ring is formed through cyclization reactions.
  • Substitution Reaction : The introduction of the 4-methoxybenzyl group is achieved via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticancer activity. For instance, studies have demonstrated that various hydantoin derivatives show cytotoxic effects against different cancer cell lines:

  • Cytotoxicity Assays : The compound was tested against several human tumor cell lines (e.g., HepG2) using MTT assays to determine IC50 values. Results indicated that certain derivatives possess IC50 values in the micromolar range, suggesting potent anti-tumor activity .
CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Other derivativesHepG23.37 - 71.34

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Similar compounds have been shown to arrest cancer cells in specific phases of the cell cycle (e.g., G2/M phase), enhancing their radiosensitivity .

Case Studies

Several case studies highlight the effectiveness of imidazolidine derivatives in cancer treatment:

  • Study on HepG2 Cells : A study reported significant cytotoxicity against HepG2 liver cancer cells with IC50 values indicating effective growth inhibition .
  • Combination Therapies : Research has explored the synergistic effects when combined with traditional therapies, showing enhanced efficacy in resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzylamines and diketone precursors. For example, structurally related imidazolidine-diones are synthesized by reacting 4-methoxyphenyl derivatives with methylamine under controlled pH and temperature . Critical analytical techniques include:
  • Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for similar compounds (e.g., 1-(4-Methoxyphenyl)imidazolidine-2,4-dione) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent integration and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for structurally similar methoxybenzyl derivatives include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the key spectroscopic markers (NMR, IR) for identifying this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and methyl groups on the imidazolidine ring (δ 2.8–3.2 ppm).
  • IR : Stretching vibrations for carbonyl groups (C=O, ~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Compare with published spectra of analogous compounds (e.g., imidazolidine-diones in PubChem entries) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular modeling be applied to predict the reactivity or stability of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
  • Stability Analysis : Simulate degradation pathways under varying pH/temperature using software like COMSOL Multiphysics, integrating quantum mechanical calculations .
  • Validation : Cross-reference computational results with experimental data (e.g., HPLC stability assays) to refine models .

Q. What experimental design strategies (e.g., factorial design) are effective in optimizing the synthesis yield of this compound?

  • Methodological Answer :
  • Factorial Design : Test variables like reaction temperature, solvent polarity, and catalyst loading in a 2³ factorial matrix to identify significant interactions .
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design (CCD) to maximize yield while minimizing byproducts.
  • Case Study : ICReDD’s feedback loop approach combines computational path-search algorithms with iterative experimental adjustments to reduce trial-and-error cycles .

Q. How do steric and electronic effects of the 4-methoxybenzyl substituent influence the compound’s participation in cyclization or ring-opening reactions?

  • Methodological Answer :
  • Steric Effects : The bulky benzyl group may hinder nucleophilic attack at the diketone moiety, favoring intramolecular cyclization over intermolecular reactions.
  • Electronic Effects : The electron-donating methoxy group stabilizes intermediates via resonance, as observed in related thiadiazinone derivatives .
  • Experimental Validation : Conduct kinetic studies under varying substituents (e.g., replacing methoxy with nitro groups) to isolate electronic contributions .

Q. In studies where experimental data contradicts computational predictions, what steps should researchers take to reconcile these discrepancies?

  • Methodological Answer :
  • Data Audit : Re-examine input parameters (e.g., solvent effects, protonation states) in computational models .
  • Sensitivity Analysis : Identify which variables (e.g., temperature gradients, impurity levels) most impact experimental outcomes .
  • Hybrid Workflow : Implement ICReDD’s integrated approach, where experimental results are fed back into computational models to refine reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.